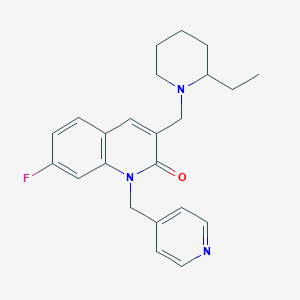

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one

Descripción general

Descripción

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C23H26FN3O and its molecular weight is 379.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one, a compound with the molecular formula C23H26FN3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a fluorine atom and a pyridine moiety, alongside an ethylpiperidine side chain. This unique structure contributes to its interaction with various biological targets, enhancing its therapeutic potential.

Biological Activity Overview

Research indicates that derivatives of quinoline and pyridine exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

- Antimicrobial Properties : Quinoline derivatives are known for their antimicrobial effects, making them candidates for treating infections caused by resistant strains.

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance:

| Position on Ring | Modification | Effect on Activity |

|---|---|---|

| 7 | Fluorine Substitution | Enhanced potency against cancer cells |

| 1 | Pyridine Substitution | Improved selectivity for biological targets |

These modifications can lead to increased binding affinity for specific receptors or enzymes, thereby enhancing therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound and its analogs:

- Antitumor Efficacy : A study demonstrated that similar quinoline compounds inhibited cell proliferation in human cancer cell lines such as HCC827 and A549, with IC50 values ranging from 10 nM to 50 nM. These findings suggest a strong correlation between structural modifications and enhanced antitumor activity .

- Antimicrobial Action : Molecular docking studies predicted that the compound interacts effectively with bacterial enzymes, indicating potential as an antimicrobial agent. The binding affinity was comparable to known antibiotics, suggesting further exploration in this area .

- Inflammation Modulation : In vivo studies showed that compounds with similar structures reduced inflammation markers in rodent models, indicating potential use in treating chronic inflammatory conditions .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one exhibit significant anticancer properties. Research has demonstrated that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

Compounds with a similar structural framework have shown promising results against various bacterial strains. For instance, derivatives of quinoline have been tested for their antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These studies suggest that modifications in the quinoline structure can enhance antibacterial efficacy, making this compound a candidate for further investigation in antimicrobial therapy .

Neurological Applications

The potential of this compound as a therapeutic agent for neurological disorders is also being explored. Its interaction with various receptors in the central nervous system may provide insights into its utility as an anxiolytic or antidepressant agent. Structure–activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly affect receptor binding affinity and selectivity .

Case Studies and Research Findings

Q & A

Q. Basic: What are the recommended synthetic routes for 3-((2-Ethylpiperidin-1-yl)methyl)-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2(1H)-one?

Methodological Answer:

A common approach involves coupling pyrimidine derivatives with chloromethylquinolinones. For example, react 3-(chloromethyl)quinolin-2(1H)-one intermediates with pyrimidines containing a piperidinyl group in DMF using triethylamine (Et₃N) as a promoter. Heat the mixture under reflux for 8 hours, followed by purification via column chromatography (n-hexane:ethyl acetate, 7:3) . Optimization of solvent choice (e.g., ethanol or DMF) and catalyst (e.g., copper iodide) may improve yields .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1649 cm⁻¹, C=N at ~1590 cm⁻¹) .

- ¹H/¹³C NMR : Assign protons for substituents (e.g., δ 1.68–1.78 ppm for piperidinyl methyl groups, δ 5.31 ppm for O-CH₂) and aromatic protons (δ 7.09–8.29 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

Q. Advanced: How can reaction conditions be optimized to enhance synthetic yield?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) to assess reaction efficiency .

- Catalyst Variation : Compare copper iodide (CuI) with palladium catalysts for cross-coupling steps .

- Temperature/Time : Monitor yield improvements by extending reflux duration (e.g., 8–12 hours) or increasing temperature (80–100°C) .

Q. Advanced: How should in vitro bioactivity studies be designed to evaluate pharmacological potential?

Methodological Answer:

Adopt a split-split plot design with:

- Main Plots : Compound concentrations (e.g., 1 nM–100 µM).

- Subplots : Cell lines (e.g., cancer vs. normal cells).

- Sub-Subplots : Replicates (n = 4) and timepoints (24–72 hours) . Include positive/negative controls and validate via dose-response curves.

Q. Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Compare variables like dose ranges, assay protocols (e.g., MTT vs. ATP-based viability tests), and cell culture conditions .

- Dose-Response Validation : Replicate conflicting studies using standardized conditions (e.g., ISO 10993-5 for cytotoxicity) .

Q. Basic: What methods ensure compound purity and stability during storage?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile:water gradient) to assess purity (>95%).

- Stability Testing : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. Advanced: How to conduct structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Substituent Modification : Synthesize analogs with varied piperidinyl (e.g., ethyl vs. methyl) or pyridinyl groups .

- Bioactivity Profiling : Test analogs against target enzymes (e.g., kinases) using enzymatic assays and correlate activity with structural features .

Q. Advanced: How to assess environmental fate and ecotoxicological impact?

Methodological Answer:

Follow the INCHEMBIOL framework :

- Degradation Studies : Expose the compound to UV light or microbial consortia to measure half-life in water/soil .

- Bioaccumulation : Use LC-MS/MS to quantify residues in model organisms (e.g., Daphnia magna) .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How to perform molecular docking studies to predict mechanism of action?

Methodological Answer:

Propiedades

IUPAC Name |

3-[(2-ethylpiperidin-1-yl)methyl]-7-fluoro-1-(pyridin-4-ylmethyl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O/c1-2-21-5-3-4-12-26(21)16-19-13-18-6-7-20(24)14-22(18)27(23(19)28)15-17-8-10-25-11-9-17/h6-11,13-14,21H,2-5,12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHFUWIKZYYPHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.